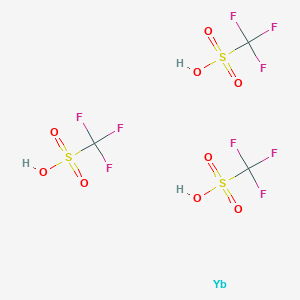

Tris(trifluoromethanesulfonic acid) ytterbium

Description

Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium(III) triflate, is a chemical compound with the formula (CF₃SO₃)₃Yb. It is a water-tolerant Lewis acid catalyst widely used in organic synthesis. This compound is known for its high catalytic efficiency and stability under various reaction conditions .

Properties

Molecular Formula |

C3H3F9O9S3Yb |

|---|---|

Molecular Weight |

623.3 g/mol |

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |

InChI Key |

HLRHYHUGSPVOED-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |

Origin of Product |

United States |

Preparation Methods

Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or evaporation of the solvent .

Industrial production methods for ytterbium(III) trifluoromethanesulfonate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions include:

Substitution Reactions: It catalyzes nucleophilic substitution reactions, where it activates electrophiles, making them more susceptible to nucleophilic attack.

Addition Reactions: It is used in stereocontrolled radical and nucleophilic addition reactions, facilitating the formation of complex molecules.

Cycloaddition Reactions: It catalyzes intramolecular Diels-Alder reactions, leading to the formation of cyclic compounds.

Common reagents used in these reactions include silylated chinchona alkaloids, acid chlorides, and aryl imines. The major products formed from these reactions are often complex organic molecules, such as β-lactams and deoxypenostatin A .

Scientific Research Applications

Ytterbium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

As a Lewis acid catalyst, ytterbium(III) trifluoromethanesulfonate facilitates chemical reactions by accepting an electron pair from a Lewis base, typically a reactant molecule. This interaction with its targets can lead to changes in the reactant molecules, enabling the reaction to proceed more efficiently. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high catalytic efficiency and stability under various conditions. Similar compounds include:

- Lanthanum(III) trifluoromethanesulfonate

- Scandium(III) triflate

- Erbium(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

- Aluminum trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

- Copper(II) trifluoromethanesulfonate

- Dysprosium(III) trifluoromethanesulfonate

- Yttrium(III) trifluoromethanesulfonate

These compounds share similar catalytic properties but differ in their specific applications and reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.